molecular formula C13H20FNO B5226284 N-[3-(2-fluorophenoxy)propyl]butan-1-amine

N-[3-(2-fluorophenoxy)propyl]butan-1-amine

Cat. No.: B5226284
M. Wt: 225.30 g/mol
InChI Key: GSVVVXCTCMDESH-UHFFFAOYSA-N
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Description

N-[3-(2-fluorophenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C₁₃H₂₀FNO. It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-fluorophenoxy)propyl]butan-1-amine typically involves the reaction of 2-fluorophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-fluorophenoxy)propylamine. This intermediate is then reacted with butylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-fluorophenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(2-fluorophenoxy)propyl]butan-1-one, while reduction can produce this compound derivatives with different alkyl groups .

Scientific Research Applications

N-[3-(2-fluorophenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2-fluorophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-fluorophenoxy)propyl]butan-1-amine
  • N-[3-(2-chlorophenoxy)propyl]butan-1-amine
  • N-[3-(2-bromophenoxy)propyl]butan-1-amine

Uniqueness

N-[3-(2-fluorophenoxy)propyl]butan-1-amine is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

N-[3-(2-fluorophenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO/c1-2-3-9-15-10-6-11-16-13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVVVXCTCMDESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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